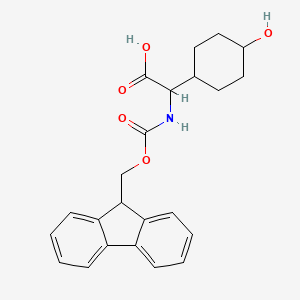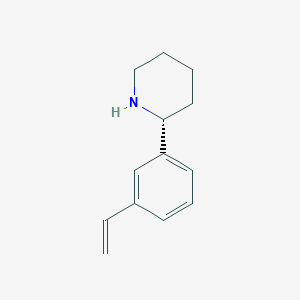
2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its unique structural features, which include a cyclopropyl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with an appropriate nitrile compound under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
科学研究应用
2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
相似化合物的比较
Similar Compounds
2-Cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine: This compound shares the cyclopropyl and pyrazole moieties but has a different core structure.
3-(5-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile: Similar in structure but lacks the specific substitution pattern of the target compound.
Uniqueness
2-(1-Cyclopropyl-1H-pyrazol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopropyl group and a nitrile group attached to a pyrazole ring makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC 名称 |
2-(1-cyclopropylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C8H9N3/c9-5-3-7-4-6-11(10-7)8-1-2-8/h4,6,8H,1-3H2 |
InChI 键 |
HQZIRZWTNGPZLL-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C=CC(=N2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)


![2,3-Dichloro-5-methylthieno[3,2-b]pyridine](/img/structure/B12976977.png)



